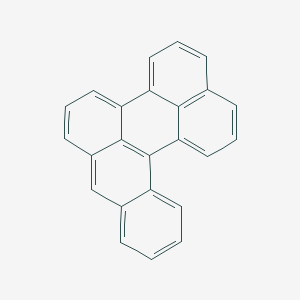
Benzo(a)perylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)perylene, also known as this compound, is a useful research compound. Its molecular formula is C24H14 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Monitoring
Overview:
Benzo(a)pyrene is frequently used as an indicator for the presence of PAHs in environmental samples. Its detection is critical for assessing pollution levels and understanding the impact of human activities on ecosystems.
Applications:
- Soil and Water Analysis: Used in monitoring contamination from industrial processes, vehicle emissions, and waste disposal.
- Air Quality Assessment: Serves as a marker for atmospheric PAH levels, helping to evaluate air pollution sources.
Data Table: Environmental Monitoring of Benzo(a)pyrene
Biological Research
Overview:
Benzo(a)pyrene is extensively studied for its biological effects, particularly its mutagenic and carcinogenic properties. Research focuses on its mechanisms of action at the cellular level.
Applications:
- Cancer Research: Investigated for its role in DNA adduct formation, leading to mutations and cancer development.
- Toxicology Studies: Used to understand the biological impact of PAHs on human health and environmental organisms.
Case Study: DNA Adduct Formation
A study demonstrated that exposure to benzo(a)pyrene leads to the formation of DNA adducts in human lung cells, which can result in mutations associated with lung cancer. The study utilized mass spectrometry to quantify the adducts formed after exposure to varying concentrations of benzo(a)pyrene over time .
Medicinal Chemistry
Overview:
While benzo(a)pyrene itself is not used therapeutically due to its toxicity, its derivatives are being explored for potential medicinal applications.
Applications:
- Drug Development: Research into modified PAHs aims to develop compounds with anticancer properties while minimizing toxicity.
- Biomarker Discovery: Identifying metabolites of benzo(a)pyrene can lead to new biomarkers for exposure assessment in epidemiological studies.
Data Table: Potential Derivatives of Benzo(a)pyrene
| Compound Name | Activity Type | Reference |
|---|---|---|
| Hydroxybenzo(a)pyrene | Antioxidant activity | |
| Amino derivatives | Anticancer properties |
Industrial Applications
Overview:
Benzo(a)pyrene is utilized in various industrial processes due to its chemical properties.
Applications:
- Material Science: Used as a precursor in the synthesis of advanced materials like organic semiconductors.
- Dyes and Pigments Production: Serves as a starting material for synthesizing dyes used in textiles and plastics.
Case Study: Organic Semiconductor Development
Research has shown that incorporating benzo(a)pyrene derivatives into polymer matrices enhances the electronic properties of organic semiconductors, making them suitable for applications in flexible electronics .
特性
CAS番号 |
11057-45-7 |
|---|---|
分子式 |
C24H14 |
分子量 |
302.4 g/mol |
IUPAC名 |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
InChIキー |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Key on ui other cas no. |
191-85-5 |
同義語 |
benzoperylene |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














